3-(3,4-diethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
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Overview
Description
3-(3,4-diethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of benzofuran, benzamido, and fluorophenyl groups in its structure suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-diethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Benzamido Group: The benzamido group can be introduced through amide bond formation using reagents such as carbodiimides or acid chlorides.
Attachment of Fluorophenyl Group: The fluorophenyl group can be attached via nucleophilic aromatic substitution reactions.
Ethoxylation: The ethoxy groups can be introduced through alkylation reactions using ethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-diethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide or benzofuran moieties, potentially yielding amine or dihydrobenzofuran derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or alkyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,4-diethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
- 3-(3,4-diethoxybenzamido)-N-(2-chlorophenyl)benzofuran-2-carboxamide
- 3-(3,4-diethoxybenzamido)-N-(2-fluorophenyl)benzothiophene-2-carboxamide
Uniqueness
3-(3,4-diethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is unique due to the specific combination of benzofuran, benzamido, and fluorophenyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-[(3,4-diethoxybenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5/c1-3-32-21-14-13-16(15-22(21)33-4-2)25(30)29-23-17-9-5-8-12-20(17)34-24(23)26(31)28-19-11-7-6-10-18(19)27/h5-15H,3-4H2,1-2H3,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNCHLVVXCUSRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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